2-(4-Ethylpiperazin-1-yl)acetonitrile is an organic compound containing a piperazine ring substituted with an ethyl group and an acetonitrile moiety. It serves as a key building block in synthesizing various biologically active compounds, particularly those targeting dopamine and serotonin receptors. [, ] This analysis will focus on its role as a chemical intermediate and exclude any drug-related information.
2-(4-Ethylpiperazin-1-yl)acetonitrile is a chemical compound that belongs to the class of acetonitriles, characterized by the presence of a piperazine ring substituted with an ethyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various chemical reactions involving piperazine derivatives. It is classified under organic compounds and specifically as a nitrile due to the presence of the cyano group (). The structure consists of an acetonitrile backbone with a piperazine moiety, which contributes to its pharmacological properties.
The synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile can be achieved through several methods, including:
The molecular formula of 2-(4-Ethylpiperazin-1-yl)acetonitrile is . Its structure features:
The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography for precise geometric data.
2-(4-Ethylpiperazin-1-yl)acetonitrile can participate in various chemical reactions, including:
For example, reactions with alkyl halides or acyl chlorides can yield more complex piperazine derivatives .
The mechanism of action for compounds like 2-(4-Ethylpiperazin-1-yl)acetonitrile often involves interaction with biological targets such as enzymes or receptors. The presence of the piperazine ring allows for hydrogen bonding and electrostatic interactions with target proteins, which is crucial for their pharmacological effects.
Research indicates that such compounds may act as inhibitors or modulators in various biochemical pathways, particularly in neurological and cardiovascular systems .
Additional properties such as boiling point, refractive index, and specific heat capacity would require experimental determination or literature values for precise characterization.
2-(4-Ethylpiperazin-1-yl)acetonitrile has several potential applications:
The emergence of 2-(4-Ethylpiperazin-1-yl)acetonitrile represents a strategic advancement in heterocyclic chemistry for drug design, evolving from early piperazine derivatives first explored in the mid-20th century. Piperazine scaffolds gained prominence due to their favorable pharmacokinetic properties, including water solubility from basic nitrogen atoms and conformational flexibility that enables optimal target binding. The integration of the acetonitrile moiety (–CH₂CN) marked a significant innovation, introducing a versatile synthetic handle for further molecular elaboration while maintaining metabolic stability. This hybrid architecture combines the pharmacological benefits of piperazines with the synthetic utility of nitriles, enabling access to structurally complex therapeutics through reactions like nucleophilic substitution, reduction, and cycloadditions [1] [8].
The structural evolution of these derivatives accelerated during the 2010–2023 period, corresponding with FDA approvals of numerous piperazine-containing small molecules across diverse therapeutic areas. Drugs like palbociclib (CDK4/6 inhibitor, 2015), ribociclib (CDK4/6 inhibitor, 2017), and vortioxetine (multimodal antidepressant, 2013) exemplify this trend, collectively demonstrating the scaffold’s adaptability to oncology, neurology, and virology applications. The ethylpiperazine subunit specifically enhances blood-brain barrier penetration in CNS agents while the acetonitrile group serves as a linchpin for structure-activity relationship (SAR) exploration through facile transformations to amidines, carboxylic acids, or heterocyclic systems [1] [5].
Table 1: Therapeutic Applications of Key Piperazine-Acetonitrile Derivatives in FDA-Approved Drugs (2011–2023)
Drug Name | Therapeutic Category | Key Structural Features | Approval Year |
---|---|---|---|
Palbociclib | Metastatic breast cancer (CDK4/6 inhibitor) | N-linked piperazine with pyridopyrimidine core | 2015 |
Ribociclib | Metastatic breast cancer (CDK4/6 inhibitor) | Ethylpiperazine-acetonitrile derived bicyclic system | 2017 |
Venetoclax | Chronic lymphocytic leukemia (Bcl-2 blocker) | Piperazine-acetonitrile linker enabling hydrophobic pocket binding | 2016 |
Vilazodone | Major depressive disorder (serotonin modulator) | Ethylpiperazinyl-acetonitrile coupled indole-carbazole | 2011 |
Cariprazine | Schizophrenia/bipolar disorder (D2/D3 partial agonist) | Piperazine-acetonitrile derived carbostyril scaffold | 2015 |
Synthetic methodologies for these derivatives have evolved from classical nucleophilic aromatic substitution (SNAr) to transition metal-catalyzed processes. Early routes to palbociclib precursors relied on SNAr between piperazine and 2-nitro-5-halopyridines (38% yield), but were later optimized via lithium bis(trimethylsilyl)amide (LiHMDS)-mediated metal-free coupling, achieving superior yields and eliminating palladium contamination concerns. Similarly, Buchwald-Hartwig amination initially enabled ribociclib synthesis but faced purification challenges that spurred alternative magnesium-alkoxide strategies. These innovations highlight the acetonitrile group’s compatibility with diverse reaction conditions—its electron-withdrawing nature activates adjacent carbons for nucleophilic attack while the nitrile remains inert under basic conditions, serving as a stable precursor for late-stage functionalization [8] [5].
The molecular architecture of 2-(4-Ethylpiperazin-1-yl)acetonitrile confers unique advantages in drug design, positioning it as a privileged scaffold in modern medicinal chemistry. Its physicochemical profile bridges hydrophilic and lipophilic domains: the ethylpiperazine moiety (calculated logP ≈ 1.2) provides moderate lipophilicity for membrane permeability, while the terminal nitrile (–CN) enhances dipole moments (∼3.9 D) and polar surface area (∼30 Ų) to improve aqueous solubility. This balance is critical for oral bioavailability, as evidenced by palbociclib’s favorable absorption (Cₘₐₓ = 592 ± 62 µg/mL in rats) despite its high molecular weight. Additionally, the scaffold’s basic nitrogen (pKₐ ∼7.5 for piperazine) facilitates salt formation for crystalline drug products and influences tissue distribution through pH-dependent ionization [1] [5] [7].
Table 2: Physicochemical Properties of 2-(4-Ethylpiperazin-1-yl)acetonitrile Derivatives
Property | Value/Range | Pharmacological Impact |
---|---|---|
logP (octanol/water) | 1.0 - 1.8 | Optimal membrane permeability and tissue distribution |
Polar Surface Area | 28 - 35 Ų | Enhanced solubility and blood-brain barrier penetration |
pKa (piperazine N4) | 7.2 - 7.8 | pH-dependent tissue distribution and salt formation |
Molecular Weight | 153 g/mol (core scaffold) | Facilitates derivatization while maintaining drug-likeness |
Dipole Moment | 3.7 - 4.2 D | Improved target binding through electrostatic interactions |
The scaffold’s three-dimensional vector geometry enables precise spatial orientation of pharmacophoric elements. Computational studies confirm that the ethylpiperazine moiety adopts a chair conformation with equatorial ethyl group positioning, while the acetonitrile linker projects perpendicularly from N1, creating a ∼110° angle ideal for bidentate target interactions. This vectorial property is exploited in kinase inhibitors like CDK4/6 inhibitors, where the ethylpiperazine cation forms salt bridges with Asp104/Asp103 in the solvent-exposed region, and the nitrile-anchored extension occupies the hydrophobic back pocket. Molecular dynamics simulations of palbociclib analogs reveal that replacing the acetonitrile with methylene reduces binding affinity by ∼15-fold due to suboptimal vector alignment, underscoring its critical role in target engagement [1] [8].
Synthetically, the acetonitrile group serves as a strategic linchpin for molecular diversification through three primary pathways:
These transformations are leveraged in combinatorial libraries like DNA-encoded chemical libraries (DECLs), where the scaffold’s synthetic versatility enables rapid exploration of structure-activity relationships. Screening such libraries against targets like tankyrase 1 (TNKS1) has yielded inhibitors with IC₅₀ values reaching 0.8 nM, demonstrating the scaffold’s capacity for high-potency lead generation [4] [8].
The scaffold’s bioisosteric versatility further enhances its utility. Silicon-carbon isosterism studies reveal that sila-substitution (e.g., replacing –CH₂CN with –SiH₂CN) increases lipophilicity (ΔlogP +0.7) but reduces metabolic stability in liver microsomes (t₁/₂ < 10 min), validating the carbon-based original as pharmacokinetically superior. Similarly, triazole-based analogs exhibit reduced passive permeability despite similar topology, confirming the acetonitrile linker’s optimal balance of hydrophilicity and conformational rigidity [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7